molecular formula C12H18N2O3S B2809837 2-(4-(Butylsulfonamido)phenyl)acetamide CAS No. 1251610-71-5

2-(4-(Butylsulfonamido)phenyl)acetamide

Cat. No.: B2809837
CAS No.: 1251610-71-5
M. Wt: 270.35
InChI Key: VFCMNPMPGBSPMY-UHFFFAOYSA-N
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Description

2-(4-(Butylsulfonamido)phenyl)acetamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities, including antimicrobial and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Butylsulfonamido)phenyl)acetamide typically involves the reaction of 4-aminobenzenesulfonamide with butyl bromide to form the butylsulfonamido intermediate. This intermediate is then reacted with chloroacetamide under reflux conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The purification process typically includes recrystallization and chromatography techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Butylsulfonamido)phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

2-(4-(Butylsulfonamido)phenyl)acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(Butylsulfonamido)phenyl)acetamide
  • 2-(4-Methylsulfonylphenyl)acetamide
  • N-(4-(Piperidin-1-ylsulfonyl)phenyl)acetamide

Uniqueness

2-(4-(Butylsulfonamido)phenyl)acetamide is unique due to its specific butylsulfonamido group, which imparts distinct biological activities compared to other sulfonamide derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

2-[4-(butylsulfonylamino)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-2-3-8-18(16,17)14-11-6-4-10(5-7-11)9-12(13)15/h4-7,14H,2-3,8-9H2,1H3,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFCMNPMPGBSPMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC1=CC=C(C=C1)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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